molecular formula C14H9FN2O B3574499 N-(4-cyanophenyl)-3-fluorobenzamide

N-(4-cyanophenyl)-3-fluorobenzamide

Cat. No.: B3574499
M. Wt: 240.23 g/mol
InChI Key: VCDFFOJUFXAXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-3-fluorobenzamide: is an organic compound with a molecular structure that includes a benzamide core substituted with a cyanophenyl group at the nitrogen atom and a fluorine atom at the 3-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-3-fluorobenzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3-fluorobenzoic acid, undergoes nitration to form 3-fluoro-4-nitrobenzoic acid. This intermediate is then reduced to 3-fluoro-4-aminobenzoic acid.

    Amidation: The 3-fluoro-4-aminobenzoic acid is reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-cyanophenyl)-3-fluorobenzamide can undergo oxidation reactions, particularly at the amide group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: N-(4-cyanophenyl)-3-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and polymers with specific properties.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl and fluorobenzamide moieties contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(4-cyanophenyl)-3-chlorobenzamide
  • N-(4-cyanophenyl)-3-bromobenzamide
  • N-(4-cyanophenyl)-3-iodobenzamide

Comparison: N-(4-cyanophenyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-cyanophenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-3-1-2-11(8-12)14(18)17-13-6-4-10(9-16)5-7-13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDFFOJUFXAXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyanophenyl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-cyanophenyl)-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-cyanophenyl)-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-cyanophenyl)-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-cyanophenyl)-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-cyanophenyl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.